tert-Butyl (2-oxopropyl)carbamate

Description

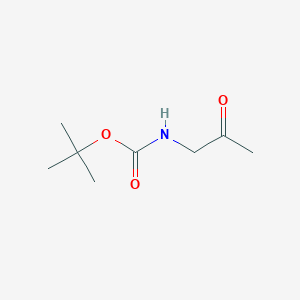

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGMUQGCAFEQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326829 | |

| Record name | tert-Butyl (2-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170384-29-9 | |

| Record name | tert-Butyl (2-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (2-oxopropyl)carbamate CAS 170384-29-9

An In-depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, also known as N-Boc-aminoacetone. As a bifunctional molecule, it serves as a crucial building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates and complex heterocyclic systems. This document details its physicochemical properties, outlines a representative synthetic protocol and purification strategy, and describes standard analytical methods for its characterization. Furthermore, it explores its key applications, emphasizing its utility as a synthetic precursor, and provides essential safety, handling, and storage information for laboratory professionals.

Introduction

This compound (CAS 170384-29-9) is a carbamate-protected amino ketone that has garnered significant interest among researchers in organic and medicinal chemistry. Its structure uniquely combines a reactive ketone moiety with a stable, acid-labile N-Boc protecting group.[1] This arrangement allows for selective chemical transformations at either functional group, making it an exceptionally versatile synthon.

The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine under a wide range of reaction conditions, including those involving nucleophiles and bases, yet it can be removed cleanly under acidic conditions.[2][3] This orthogonality is fundamental to multi-step synthetic strategies. The ketone functionality, meanwhile, serves as a handle for carbon-carbon bond formation (e.g., aldol, Wittig reactions) or conversion into other functional groups (e.g., reductive amination). Consequently, N-Boc-aminoacetone is a valuable precursor for synthesizing substituted nitrogen-containing heterocycles, chiral amines, and peptide fragments used in drug development.[1][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing experiments, ensuring safe handling, and predicting its behavior in various solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 170384-29-9 | [5] |

| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate | [1] |

| Synonyms | N-Boc-aminoacetone, BOC-acetone, tert-butyl 2-oxopropylcarbamate | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1][5][6] |

| Molecular Weight | 173.21 g/mol | [1][6] |

| Physical Form | White to yellow liquid or low melting solid | |

| Melting Point | 48-49 °C | [7][8] |

| Boiling Point | ~259.8 °C at 760 mmHg | [1] |

| Density | ~1.0 g/cm³ | [1] |

| SMILES | CC(=O)CNC(=O)OC(C)(C)C | [1][9] |

| InChI Key | OZGMUQGCAFEQOX-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the N-protection of an aminoacetone precursor or the direct functionalization of a suitable substrate. The Boc group is most commonly installed using di-tert-butyl dicarbonate (Boc₂O).[2][10]

Representative Synthetic Protocol: N-Boc Protection of Aminoacetone

This protocol describes a common method starting from an aminoacetone salt (e.g., hydrochloride), which is often more stable than the free base.[11]

Causality: The reaction is performed under basic conditions to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic. The liberated free amine then attacks the electrophilic carbonyl of the Boc anhydride. Dichloromethane (DCM) is a common solvent as it is relatively inert and allows for easy workup.

Step-by-Step Methodology:

-

Dissolution: Dissolve aminoacetone hydrochloride (1.0 eq) in a mixture of water and dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

-

Basification: Slowly add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.5 eq) to the mixture while stirring. The purpose is to generate the free amine in situ.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine. This removes unreacted base and other aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

Causality: This technique separates the desired product from non-polar impurities and highly polar baseline materials based on differential adsorption to the stationary phase. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical for achieving good separation.

Step-by-Step Methodology:

-

Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate in hexanes).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to pale yellow solid or oil.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

| Technique | Expected Data |

| ¹H NMR | δ ~4.0 (d, 2H, -CH₂-), δ ~5.5 (br s, 1H, -NH-), δ ~2.1 (s, 3H, -COCH₃), δ ~1.4 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ ~205 (C=O, ketone), δ ~156 (C=O, carbamate), δ ~80 (-C(CH₃)₃), δ ~50 (-CH₂-), δ ~28 (-C(CH₃)₃), δ ~26 (-COCH₃) |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1715 (C=O ketone stretch), ~1690 (C=O carbamate stretch), ~1170 (C-O stretch) |

| MS (ESI+) | m/z 174.1 [M+H]⁺, 196.1 [M+Na]⁺, 118.1 [M-tBu+H]⁺ |

Note: NMR chemical shifts (δ) are predicted for CDCl₃ and are approximate. IR frequencies are characteristic ranges.

Detailed Protocols for Analysis

-

NMR Spectroscopy (¹H and ¹³C): Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[12] The singlet for the tert-butyl group at ~1.4 ppm integrating to 9 protons is a hallmark feature. The singlet for the acetyl methyl group appears around 2.1 ppm. The methylene protons adjacent to the nitrogen typically appear as a doublet around 4.0 ppm due to coupling with the N-H proton, which itself is a broad singlet.[12]

-

Infrared (IR) Spectroscopy: Acquire the spectrum using an ATR-FTIR spectrometer. The two distinct carbonyl stretching frequencies are key diagnostic peaks: the ketone C=O appears at a higher wavenumber (~1715 cm⁻¹) than the carbamate C=O (~1690 cm⁻¹). The N-H stretch is also prominent.[12]

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile.[12] Use electrospray ionization (ESI) in positive ion mode. The spectrum should show a clear protonated molecular ion [M+H]⁺ at m/z 174.1.[13] A common fragment observed corresponds to the loss of the tert-butyl group or isobutylene from the parent ion.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal manipulation of its two functional groups.

-

Ketone-Derived Transformations: The ketone can be targeted while the amine remains protected.

-

Reductive Amination: Reaction with a primary or secondary amine under reducing conditions (e.g., NaBH(OAc)₃) yields more complex protected diamines.

-

Aldol Condensation: Reaction with aldehydes or ketones under basic or acidic conditions can be used to extend the carbon chain.

-

Heterocycle Synthesis: It is a key precursor for imidazoles, oxazoles, and other heterocycles via condensation reactions with appropriate partners (e.g., Paal-Knorr synthesis).

-

-

Amine-Derived Transformations: The Boc group can be removed to liberate the free amine, which can then undergo further reactions.

-

Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in methanol or dioxane efficiently removes the Boc group, yielding the corresponding aminoacetone salt. The mechanism involves the formation of a stable tert-butyl cation.[3]

-

Peptide Coupling: After deprotection, the resulting amine can be coupled with N-protected amino acids using standard peptide coupling reagents (e.g., HBTU, DCC) to form peptide fragments.

-

N-Alkylation/Arylation: The liberated amine can be functionalized via reactions such as Buchwald-Hartwig or Ullmann coupling.

-

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this compound.

-

Hazard Identification:

-

GHS Classification: Acute toxicity, oral (Category 4), H302: Harmful if swallowed. Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[6]

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation mark).

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[6]

-

Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat or other protective clothing.[6][14]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[6]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.[6]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[6]

-

-

Disposal:

-

Dispose of this material through a licensed professional waste disposal service. Do not let the product enter drains. Dispose of contaminated packaging as unused product.[6]

-

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its orthogonal functional groups—a reactive ketone and a stable, yet easily removable, Boc-protected amine—provide chemists with a powerful tool for the strategic construction of complex molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical industries.

References

- 1. Buy this compound | 170384-29-9 [smolecule.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. 170384-29-9 | MFCD10698678 | this compound [aaronchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 170384-29-9 CAS MSDS (Carbamic acid, (2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 170384-29-9 | CAS DataBase [m.chemicalbook.com]

- 9. Synthonix, Inc > 170384-29-9 | this compound [synthonix.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PubChemLite - Tert-butyl n-(2-oxopropyl)carbamate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 14. enamine.enamine.net [enamine.enamine.net]

Synthesis of tert-Butyl (2-oxopropyl)carbamate

An In-Depth Technical Guide to the

Abstract

tert-Butyl (2-oxopropyl)carbamate, commonly known as N-Boc-aminoacetone, is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure combines a versatile ketone functionality with a protected primary amine, making it an ideal building block for the synthesis of various heterocyclic compounds and complex pharmaceutical agents. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the most prevalent and reliable method: the N-tert-butoxycarbonylation of aminoacetone. We will delve into the mechanistic underpinnings of the reaction, present a field-validated experimental protocol, and discuss critical aspects of process control, characterization, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a detailed and practical understanding of this important synthetic transformation.

Introduction & Strategic Importance

The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), relies on the availability of versatile and well-defined building blocks. This compound (Figure 1) represents such a scaffold. The tert-butyloxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the amine functionality, rendering it inert to a wide range of reaction conditions while allowing for its selective deprotection when required.[1][2] The adjacent ketone group provides a reactive handle for a multitude of chemical transformations, including reductive aminations, aldol condensations, and the formation of heterocycles like pyrazines, imidazoles, and oxazoles.[3]

A primary challenge in the synthesis of this target molecule is the inherent instability of the key starting material, aminoacetone. Aminoacetone is prone to self-condensation and polymerization.[4] Therefore, a successful synthetic strategy hinges on the use of a stable precursor, such as aminoacetone hydrochloride or aminoacetone semicarbazone hydrochloride, from which the free amine is generated in situ or liberated just prior to the protection step.[4] This guide will focus on this strategically sound approach.

Figure 1. Chemical Structure of this compound (CAS: 170384-29-9)

Figure 1. Chemical Structure of this compound (CAS: 170384-29-9)

Mechanistic Principles of N-tert-Butoxycarbonylation

The core transformation in this synthesis is the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O), a reaction fundamental to modern organic synthesis.[5][6] The process is a nucleophilic acyl substitution, the mechanism of which is outlined below.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amine nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O. This step requires the amine to be in its free base form.

-

Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, eliminating a tert-butyloxycarbonyl group as a leaving group. This leaving group is essentially a mixed anhydride of tert-butyl alcohol and carbonic acid.

-

Deprotonation and Decomposition: A base present in the reaction mixture deprotonates the now positively charged nitrogen atom. The tert-butyloxycarbonate leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion. The tert-butoxide is subsequently protonated by the conjugate acid of the base used.[5]

The overall reaction is driven to completion by the irreversible decomposition of the leaving group into gaseous CO₂, a classic example of Le Châtelier's principle in action.

Synthetic Workflow: From Precursor to Product

The most reliable synthetic route involves a two-stage conceptual process: the liberation of the free aminoacetone followed immediately by its capture with Boc₂O. This prevents the unstable intermediate from degrading.

Field-Validated Experimental Protocol

This protocol describes the synthesis of this compound from aminoacetone hydrochloride.

Materials and Reagents

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |

| Aminoacetone Hydrochloride | 5030-68-2 | 109.54 | 10.0 g (91.3 mmol) | Starting material. |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 21.9 g (100.4 mmol) | Boc-protecting agent (1.1 eq). |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 23.0 g (273.8 mmol) | Base (3.0 eq). |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | Organic solvent for reaction and extraction. |

| Deionized Water | 7732-18-5 | 18.02 | 300 mL | For aqueous solutions and washing. |

| Brine (Saturated NaCl solution) | N/A | N/A | 50 mL | For final wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend aminoacetone hydrochloride (10.0 g, 91.3 mmol) and sodium bicarbonate (23.0 g, 273.8 mmol) in a biphasic mixture of dichloromethane (100 mL) and deionized water (100 mL).

-

Causality Check: Using a biphasic system allows the water-soluble hydrochloride salt and base to react, liberating the more organic-soluble free amine, which can then partition into the DCM layer to react with the Boc₂O. The excess base ensures complete neutralization of the HCl salt and the protons generated during the reaction.

-

-

Addition of Boc₂O: To the vigorously stirring suspension, add a solution of di-tert-butyl dicarbonate (21.9 g, 100.4 mmol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature (20-25 °C).

-

Causality Check: Dropwise addition helps to control any potential exotherm and ensures the newly generated aminoacetone reacts efficiently with the protecting agent rather than undergoing self-condensation.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material is polar (baseline), while the product will have a higher Rf value.

-

Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Self-Validation: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Washing: Combine all organic layers and wash sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Causality Check: The water wash removes residual water-soluble salts (e.g., NaCl, excess NaHCO₃). The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is often of high purity. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid or a colorless to pale yellow oil. |

| Molecular Formula | C₈H₁₅NO₃[7] |

| Molecular Weight | 173.21 g/mol [7] |

| Boiling Point | ~259.8 °C at 760 mmHg[7] |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.0 (s, 2H, -CH₂-), ~2.2 (s, 3H, -COCH₃), ~1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~206 (-C=O, ketone), ~156 (-C=O, carbamate), ~80 (-C(CH₃)₃), ~50 (-CH₂-), ~28 (-C(CH₃)₃), ~26 (-COCH₃) |

Troubleshooting & Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | 1. Incomplete reaction. 2. Degradation of aminoacetone. 3. Product loss during work-up. | 1. Increase reaction time or slightly increase Boc₂O stoichiometry. 2. Ensure vigorous stirring and efficient mixing of phases. 3. Perform extractions carefully. |

| Incomplete Reaction | Insufficient base or reaction time. | Confirm pH of the aqueous layer is basic (>8). Extend reaction time and monitor by TLC. |

| Presence of Side Products | Dimerization/polymerization of aminoacetone. | Add the Boc₂O solution slowly to maintain a low concentration of free aminoacetone at any given time. Ensure the reaction is not overly heated. |

Conclusion

The synthesis of this compound is a critical process for obtaining a key building block in modern organic and medicinal chemistry. The success of the synthesis is predicated on managing the instability of the aminoacetone starting material, which is effectively achieved by using a stable salt precursor and performing an in situ liberation and protection. The Boc protection reaction itself is robust, high-yielding, and mechanistically well-understood. By following the detailed protocol and understanding the causality behind each step, researchers can reliably and efficiently produce this valuable compound for use in complex synthetic endeavors.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jk-sci.com [jk-sci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Buy this compound | 170384-29-9 [smolecule.com]

An In-depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate: A Keystone Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-oxopropyl)carbamate (CAS No: 170384-29-9), a versatile synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the molecule's core physicochemical properties, provides an expert perspective on its synthesis and characterization, and explores its strategic applications, particularly as a bifunctional building block in the assembly of complex molecular architectures. The guide is structured to deliver not only factual data but also field-proven insights into the causality behind experimental choices and protocols, ensuring a robust and reliable resource for laboratory applications.

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of organic synthesis and medicinal chemistry, molecules that offer dual reactivity under orthogonal conditions are of paramount importance. This compound, also known as N-Boc-aminoacetone, emerges as a quintessential example of such a strategic building block. It seamlessly integrates a ketone carbonyl group, amenable to a wide array of nucleophilic additions and C-C bond-forming reactions, with a nitrogen atom protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

This unique structural arrangement allows for the sequential and controlled introduction of molecular complexity. The ketone functionality can serve as an electrophilic handle for constructing carbon skeletons, while the Boc-protected amine provides a latent nucleophile that can be unmasked at a later synthetic stage for peptide couplings, heterocycle formation, or other derivatizations. This guide will delve into the essential technical details required to effectively utilize this potent reagent in research and development settings.

Core Molecular and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. All quantitative data is summarized for clarity and rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 173.21 g/mol | [1][2] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| CAS Number | 170384-29-9 | [1][2] |

| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate | [1] |

| Synonyms | N-Boc-aminoacetone, tert-butyl 2-oxopropylcarbamate | [1][3] |

| Physical Form | White to yellow liquid or low melting solid | [2] |

| Boiling Point | ~259.8 °C at 760 mmHg | [1] |

| Density | ~1.0 g/cm³ | [1] |

| Flash Point | ~110.9 °C | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility, as its availability underpins its application. While several conceptual routes exist, a common and reliable approach involves the protection of aminoacetone.

General Synthetic Strategy: The Logic of Boc Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing molecules. Its widespread use is attributable to its robustness under a variety of reaction conditions (e.g., non-acidic nucleophiles, basic conditions, and many reducing/oxidizing agents) and its clean, traceless removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which is scavenged to prevent unwanted side reactions, liberating the free amine.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from aminoacetone hydrochloride.

Materials:

-

Aminoacetone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aminoacetone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane and water.

-

Basification: Cool the mixture to 0 °C in an ice bath. Slowly add sodium bicarbonate (2.5 eq) in portions. The effervescence of CO₂ will be observed as the HCl salt is neutralized. Stir for 15-20 minutes to ensure complete neutralization of the starting material. Causality Note: Performing this at 0°C helps to control the exothermicity of the neutralization and subsequent acylation, minimizing potential side reactions.

-

Boc Anhydride Addition: To the biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously overnight (12-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The water wash removes residual salts, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Analytical Characterization: A Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, a profile can be constructed based on predicted data and the characteristic absorbances of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃) at approximately 1.4 ppm. The methylene protons (-CH₂-) adjacent to the nitrogen would likely appear as a doublet around 4.0-4.2 ppm, coupled to the NH proton. The methyl protons of the acetyl group (-C(O)CH₃) would be a sharp singlet around 2.1 ppm. The NH proton would present as a broad singlet, typically between 5.0-5.5 ppm.

-

¹³C NMR: The carbon NMR would be characterized by a quaternary carbon signal for the carbonyl of the carbamate group (~156 ppm) and the ketone carbonyl (~205-208 ppm). The quaternary carbon of the tert-butyl group would appear around 80 ppm, with the methyl carbons of the tert-butyl group resonating around 28 ppm. The methylene carbon (-CH₂-) would be expected around 50 ppm, and the acetyl methyl carbon (-CH₃) around 29-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A medium intensity band around 3350-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (carbamate): A very strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C=O Stretch (ketone): A strong, sharp absorption band around 1715-1725 cm⁻¹. The overlap with the carbamate carbonyl is possible.

-

N-H Bend: A medium intensity band around 1510-1530 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For electrospray ionization (ESI), common adducts would be:

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate. Its bifunctional nature is exploited in the synthesis of a wide range of biologically active molecules.

Role as a Key Building Block

As a protected amino ketone, this reagent is a precursor for a variety of more complex structures, including:

-

Substituted Amines and Amino Alcohols: The ketone can be subjected to reductive amination or reduction to an alcohol, followed by further functionalization.

-

Heterocyclic Scaffolds: The ketone and the latent amine are perfectly positioned for condensation reactions to form various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.

-

Peptidomimetics and Modified Peptides: The Boc-protected amine allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols.

Utility in Pharmaceutical Synthesis

While specific, named-drug syntheses explicitly citing this intermediate are not abundant in public-domain literature, its utility is evident in patent literature and the synthesis of analogous structures. It is a valuable starting material for creating fragments used in the development of enzyme inhibitors, particularly kinase inhibitors, where the aminoketone scaffold can be elaborated to interact with the ATP-binding site. Its role as a pharmaceutical intermediate is crucial for creating novel compounds with potential therapeutic benefits.[3]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Statements: H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects).[2]

-

Precautionary Statements: P273 (Avoid release to the environment).[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Handling: The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a powerful and versatile building block for organic synthesis, offering a strategic combination of a reactive ketone and a protected amine. Its stable nature, coupled with the reliable chemistry of the Boc protecting group, makes it an invaluable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and analytical profile, as outlined in this guide, is key to unlocking its full potential in the creation of novel and complex molecular entities.

References

The Synthetic Cornerstone: A Technical Guide to tert-Butyl N-(2-oxopropyl)carbamate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide delves into the technical intricacies of a particularly valuable bifunctional building block: tert-butyl N-(2-oxopropyl)carbamate . Its unique structure, combining a ketone functionality with a Boc-protected amine, offers a powerful tool for the controlled introduction of an aminomethyl ketone moiety, a key pharmacophore in numerous biologically active compounds. This document provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and strategic applications in drug discovery and development, offering field-proven insights for the discerning scientist.

I. Chemical Identity and Physicochemical Properties

The foundation of any chemical exploration begins with a precise understanding of the molecule's identity and properties.

IUPAC Name: tert-butyl N-(2-oxopropyl)carbamate[1]

This nomenclature clearly defines the connectivity of the functional groups: a tert-butyl carbamate attached to the nitrogen of an aminoacetone (2-oxopropylamine).

Table 1: Physicochemical Properties of tert-Butyl N-(2-oxopropyl)carbamate

| Property | Value | Source |

| CAS Number | 170384-29-9 | [2] |

| Molecular Formula | C₈H₁₅NO₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | White to yellow liquid or low melting solid | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

The presence of both a carbonyl group and a protected amine in a compact structure makes tert-butyl N-(2-oxopropyl)carbamate a desirable intermediate in multi-step syntheses.

II. Synthesis and Mechanistic Considerations

The synthesis of tert-butyl N-(2-oxopropyl)carbamate typically involves the protection of aminoacetone or a suitable precursor. The most common and efficient method is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[3]

The Underlying Chemistry: Boc Protection

The introduction of the Boc group is a cornerstone of amine protection strategy in organic synthesis.[4] The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonyl group, which subsequently decomposes to isobutylene and carbon dioxide. While the reaction can proceed without a base, the use of a mild base like sodium bicarbonate or triethylamine is common to neutralize the resulting acidic byproduct and drive the reaction to completion.[3][4]

Diagram 1: General Mechanism of Boc Protection

References

Tert-Butyl N-(2-oxopropyl)carbamate: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl N-(2-oxopropyl)carbamate is a bifunctional molecule of significant interest in organic synthesis, particularly within the realm of pharmaceutical development. Its structure, which incorporates both a ketone and a Boc-protected amine, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, supported by established scientific data and protocols. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required for the effective application of this versatile building block.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-butyl N-(2-oxopropyl)carbamate is crucial for its handling, reaction optimization, and purification.

Structural and General Data

| Property | Value |

| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate |

| Synonyms | N-Boc-aminoacetone, tert-Butyl (2-oxopropyl)carbamate[1] |

| CAS Number | 170384-29-9 |

| Molecular Formula | C8H15NO3[2][3] |

| Molecular Weight | 173.21 g/mol [2] |

| Canonical SMILES | CC(=O)CNC(=O)OC(C)(C)C[3] |

| InChI Key | OZGMUQGCAFEQOX-UHFFFAOYSA-N[3] |

Physical Properties

| Property | Value | Notes |

| Appearance | White to yellow liquid or low melting solid | |

| Boiling Point | 259.8 °C at 760 mmHg[2] | |

| Density | 1.018 g/cm³[2] | |

| Refractive Index | 1.436[2] | |

| Storage Temperature | 2-8 °C, sealed in a dry environment | Recommended for maintaining stability. |

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-(2-oxopropyl)carbamate is most commonly achieved through the selective protection of a primary amine in the presence of other functional groups. A representative synthetic approach is detailed below.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of a mono-Boc-protected diamine.

Detailed Laboratory Protocol

The following protocol outlines a common method for the mono-N-Boc protection of a diamine, a foundational reaction for creating versatile building blocks like the topic compound's precursors.

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1,3-diaminopropane in DCM. A significant excess of the diamine is often used to favor mono-protection.

-

Cool the solution in an ice bath.

-

Slowly add a solution of (Boc)₂O in DCM to the cooled diamine solution. The slow addition helps to control the exothermicity of the reaction and minimize di-protection.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the mono-Boc-protected diamine.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of tert-butyl N-(2-oxopropyl)carbamate lies in the differential reactivity of its two functional groups. The Boc-protected amine is stable under a variety of conditions, allowing for selective reactions at the ketone. Conversely, the Boc group can be readily removed under acidic conditions to liberate the amine for further functionalization. This orthogonality is highly valuable in multi-step syntheses.[4][5]

Reactions at the Ketone Moiety

The ketone functionality is a versatile handle for carbon-carbon bond formation and other transformations. Key reactions include:

-

Reductive amination: To introduce further amine functionalities.

-

Wittig reaction: For the formation of alkenes.

-

Aldol condensation: To create more complex carbon skeletons.

Reactions at the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[6][7] This allows for the selective unmasking of the amine at a desired stage of a synthetic sequence.

Role in Drug Design and Medicinal Chemistry

Carbamates are a key structural motif in many approved drugs and are increasingly utilized in drug design.[8][9] The carbamate group can participate in key interactions with biological targets and can also be used to modulate the physicochemical properties of a drug candidate, such as its stability and cell permeability.[8] The bifunctional nature of molecules like tert-butyl N-(2-oxopropyl)carbamate makes them valuable intermediates in the synthesis of complex pharmaceutical agents.[5]

Spectroscopic Data and Characterization

Accurate characterization of tert-butyl N-(2-oxopropyl)carbamate is essential for quality control and for confirming the success of a synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, as well as two distinct C=O stretching frequencies for the ketone and the carbamate functionalities.

Mass Spectrometry

Mass spectrometry data can confirm the molecular weight of the compound. Predicted collision cross-section values for various adducts of tert-butyl N-(2-oxopropyl)carbamate have been calculated.[3]

Safety and Handling

Appropriate safety precautions should be taken when handling tert-butyl N-(2-oxopropyl)carbamate. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[10] For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[10][11][12]

Conclusion

Tert-butyl N-(2-oxopropyl)carbamate is a valuable and versatile building block in organic synthesis, with particular relevance to drug discovery and development. Its bifunctional nature, combined with the robust and reliable chemistry of the Boc protecting group, provides a powerful tool for the construction of complex molecular architectures. The information presented in this guide is intended to provide a solid technical foundation for the effective use of this important chemical entity.

References

- 1. This compound - Creative Peptides [creative-peptides.com]

- 2. m.molbase.com [m.molbase.com]

- 3. PubChemLite - Tert-butyl n-(2-oxopropyl)carbamate (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-oxopropyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9), a valuable intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Each section includes field-proven experimental protocols, in-depth interpretation of the spectral data, and the underlying scientific principles for the observed chemical behaviors. By synthesizing predictive data with spectral information from analogous structures, this guide serves as an authoritative reference for the characterization of this and related N-Boc protected keto-amines.

Introduction

This compound, also known as N-Boc-aminoacetone, is a bifunctional molecule incorporating a ketone and a Boc-protected amine. This structure makes it a versatile building block, particularly in the synthesis of enzyme inhibitors, peptide mimetics, and other complex nitrogen-containing heterocycles. Accurate and unambiguous structural confirmation is paramount for its effective use in multi-step syntheses. This guide establishes a validated spectroscopic profile of the molecule, ensuring high confidence in its identity and purity.

The structure and key physical properties are summarized below.

| Property | Value |

| IUPAC Name | tert-butyl N-(2-oxopropyl)carbamate |

| CAS Number | 170384-29-9 |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | White to yellow liquid or low melting solid |

Below is a diagram of the chemical structure with atom numbering for NMR assignment purposes.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the number and connectivity of all atoms in the structure.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR data is critical for accurate structural analysis.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is strategic as it is an excellent solvent for a wide range of organic molecules and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) provide convenient internal references.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |

| ~5.20 | Broad Singlet | 1H | N-H | The carbamate proton is often broad due to quadrupole coupling with the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be variable. |

| ~4.15 | Doublet | 2H | -CH₂- (C3) | This methylene group is adjacent to both a nitrogen atom and a carbonyl group, which deshields the protons significantly. It appears as a doublet due to coupling with the N-H proton (³Jнн ≈ 5-6 Hz). |

| ~2.18 | Singlet | 3H | -CH₃ (C1) | The methyl group protons are adjacent to the ketone carbonyl, resulting in a downfield shift compared to a standard alkane methyl. The singlet multiplicity indicates no adjacent protons. |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ (C6,7,8) | This signal is characteristic of the tert-butyl group of the Boc protecting group. The nine protons are chemically equivalent, giving rise to a strong singlet.[2] |

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, five distinct signals are expected, as the three methyl carbons of the tert-butyl group are equivalent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |

| ~205.0 | C=O (Ketone, C2) | Ketone carbonyl carbons are highly deshielded and typically appear at the far downfield end of the spectrum (>200 ppm).[3] |

| ~156.0 | C=O (Carbamate, C4) | Carbamate/ester carbonyl carbons are less deshielded than ketones and appear in this characteristic region.[4][5] |

| ~79.5 | -C(CH₃)₃ (C5) | The quaternary carbon of the tert-butyl group is a hallmark of the Boc protecting group, consistently appearing around 80 ppm.[6] |

| ~49.0 | -CH₂- (C3) | This methylene carbon is attached to the nitrogen of the carbamate, placing it in this expected region. |

| ~28.4 | -C(CH₃)₃ (C6,7,8) | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[2] |

| ~26.5 | -CH₃ (C1) | The methyl carbon adjacent to the ketone carbonyl is found in the upfield region, typical for sp³ carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this compound due to its simplicity and minimal sample preparation.[7]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically diamond or ZnSe).[8]

-

Sample Application: Place a single drop of the neat liquid or a small amount of the low-melting solid directly onto the center of the ATR crystal.

-

Acquisition: Obtain the sample spectrum over a range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, wipe the crystal clean with a soft tissue soaked in a suitable solvent like isopropanol.[1]

IR Data and Interpretation

The IR spectrum of this compound is dominated by strong absorptions from the N-H and two distinct carbonyl groups.

Table 3: Predicted FT-IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group Analysis |

| ~3350 | Medium, Broad | N-H Stretch | This band is characteristic of a secondary amine within a carbamate.[9] Its broadness suggests some degree of hydrogen bonding in the neat sample. |

| 2980-2850 | Medium-Strong | C-H Stretch | These absorptions arise from the sp³ C-H bonds of the methyl and methylene groups.[10] |

| ~1715 | Strong, Sharp | C=O Stretch (Ketone) | This is a classic ketone carbonyl absorption. It is expected to be a very intense and sharp peak.[11] |

| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) | The carbamate carbonyl typically appears at a slightly lower wavenumber than a standard ketone due to resonance with the adjacent nitrogen and oxygen atoms.[11] The presence of two strong peaks in the carbonyl region is a key diagnostic feature. |

| ~1520 | Medium | N-H Bend | The bending vibration of the N-H bond, often coupled with C-N stretching, appears in this region for secondary amides/carbamates. |

| ~1250 & ~1160 | Strong | C-O & C-N Stretch | These strong absorptions in the fingerprint region are characteristic of the C-O and C-N stretching modes within the carbamate functional group.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile. The addition of 0.1% formic acid is often used to promote protonation for analysis in positive ion mode.[12]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]

-

Ionization: Use positive ion mode ESI. The high voltage applied to the capillary generates charged droplets, which, upon desolvation, yield gas-phase ions.[14]

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50–300 Da).

MS Data and Interpretation

The ESI mass spectrum will confirm the molecular weight. Tandem MS (MS/MS) can be used to analyze the fragmentation, which is highly characteristic for Boc-protected compounds.

Table 4: Predicted Mass Spectrometry Data (ESI-MS, Positive Mode)

| m/z (Da) | Ion | Interpretation and Fragmentation Analysis |

| 174.11 | [M+H]⁺ | The protonated molecular ion. Its accurate mass confirms the elemental composition (C₈H₁₆NO₃). |

| 196.09 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight. |

| 118.06 | [M+H - C₄H₈]⁺ | Key Fragment. This corresponds to the neutral loss of isobutylene (56 Da) from the protonated parent ion. This is the most characteristic fragmentation pathway for Boc-protected amines and is often the base peak in the MS/MS spectrum.[15][16] |

| 74.04 | [M+H - C₅H₈O₂]⁺ | This fragment results from the loss of the entire Boc group (100 Da), leaving the protonated aminoacetone moiety. |

The fragmentation workflow is a powerful diagnostic tool for identifying the Boc protecting group.

Caption: Key fragmentation pathways for this compound in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile for this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, FT-IR confirms the presence of the critical N-H, ketone, and carbamate functional groups, and mass spectrometry validates the molecular weight and reveals the characteristic fragmentation pattern of the Boc protecting group. Together, these techniques offer an unambiguous method for the structural confirmation and purity assessment of this important synthetic intermediate, providing researchers with the analytical confidence required for its application in complex chemical synthesis.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 6. tert-Butyl carbazate(870-46-2) 13C NMR [m.chemicalbook.com]

- 7. agilent.com [agilent.com]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 16. acdlabs.com [acdlabs.com]

tert-Butyl (2-oxopropyl)carbamate structural formula

An In-depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This whitepaper provides a comprehensive technical overview of this compound, a valuable chemical intermediate in the fields of organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecule's structural elucidation, reliable synthetic protocols, and key applications, grounding all claims in established scientific principles and authoritative references.

Introduction: The Versatility of a Bifunctional Building Block

This compound (CAS No: 170384-29-9) is a bifunctional organic molecule featuring two highly useful reactive centers: a ketone and an amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This unique combination makes it a versatile building block for constructing more complex molecular architectures.

The carbamate group is a cornerstone of modern medicinal chemistry, often used as a stable and biocompatible surrogate for peptide bonds, enhancing cell membrane permeability and modulating interactions with biological targets.[3] The Boc protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[4] Simultaneously, the ketone functionality serves as a synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the interplay of these features is crucial for leveraging this reagent to its full potential in multi-step synthetic campaigns.

Structural Formula and Physicochemical Properties

The unambiguous identification of a chemical compound begins with its structural formula and a clear summary of its physical properties.

Structural Representation

The structure consists of a three-carbon propane backbone. The carbon at position 2 is a carbonyl group (ketone). The carbon at position 1 is bonded to a nitrogen atom, which is part of a tert-butyl carbamate group.

Caption: 2D Structural Formula of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 170384-29-9 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1][5] |

| Molecular Weight | 173.21 g/mol | [1][5] |

| Appearance | White to yellow liquid or low melting solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | 2-8°C, sealed in a dry environment | [1] |

| InChI Key | OZGMUQGCAFEQOX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NCC(=O)C |

Spectroscopic Elucidation: A Self-Validating System

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Caption: Workflow for structural validation using spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen environments.

-

~4.0 ppm (singlet, 2H): The two protons on the methylene group (-CH₂-) adjacent to the nitrogen and the ketone. The singlet nature arises from the absence of adjacent protons.

-

~2.1 ppm (singlet, 3H): The three protons of the methyl group (-CH₃) adjacent to the ketone.

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

~5.0 ppm (broad singlet, 1H): The proton on the carbamate nitrogen (-NH-). This peak can be broad and its chemical shift may vary with solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon skeletons.

-

~205 ppm: Carbonyl carbon of the ketone.

-

~156 ppm: Carbonyl carbon of the carbamate.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~50 ppm: Methylene carbon (-CH₂-).

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~26 ppm: Methyl carbon adjacent to the ketone.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups.

-

~3350 cm⁻¹ (N-H stretch): Characteristic of the secondary amine in the carbamate.

-

~1715 cm⁻¹ (C=O stretch): Strong absorption from the ketone carbonyl.

-

~1690 cm⁻¹ (C=O stretch): Strong absorption from the carbamate carbonyl.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight and can provide structural information through fragmentation.

-

Molecular Ion (M⁺): A peak at m/z = 173.21 corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent peak at m/z = 57 corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺ is expected upon fragmentation.

-

A Validated Synthesis Protocol

The most direct and reliable synthesis of this compound involves the N-acylation of aminoacetone with di-tert-butyl dicarbonate (Boc₂O). Aminoacetone is typically handled as its more stable hydrochloride salt.

Causality Behind Experimental Choices

-

Reagents:

-

Aminoacetone Hydrochloride: The starting material providing the core C₃N backbone. The hydrochloride salt is stable and commercially available.

-

Di-tert-butyl Dicarbonate (Boc₂O): The standard reagent for introducing the Boc protecting group. It is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed.

-

Base (e.g., Triethylamine, NaHCO₃): A base is required for two reasons: 1) to neutralize the HCl in the starting material, liberating the free amine, and 2) to neutralize the acid generated during the reaction. Triethylamine is an organic-soluble base, while sodium bicarbonate is an aqueous base often used in the workup.

-

Solvent (e.g., Dichloromethane, THF): A polar aprotic solvent is chosen to dissolve the reagents without interfering with the reaction.

-

-

Process: The reaction proceeds via nucleophilic attack of the free amino group of aminoacetone on one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses to form the stable carbamate, releasing tert-butanol and carbon dioxide.

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add aminoacetone hydrochloride (1.0 eq) and dichloromethane (DCM).

-

Basification: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes to ensure the formation of the free amine.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

-

Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods detailed in Section 3.

Applications in Drug Development and Research

The dual functionality of this compound makes it a strategic intermediate in the synthesis of pharmaceutically relevant scaffolds.

-

Protected Aminoketone Synthon: It serves as a stable, protected form of an aminoketone. The Boc group prevents the amine from undergoing undesired side reactions while chemistry is performed at the ketone center.[4]

-

Synthesis of Heterocycles: The ketone and the (deprotected) amine can be used in condensation reactions to form various nitrogen-containing heterocycles, which are prevalent structures in many approved drugs.

-

Modification of Peptides: As a small, functionalized building block, it can be incorporated into peptide chains to create peptidomimetics with altered pharmacological properties. The carbamate linkage itself is a key feature in many modern therapeutics.[3]

-

Lead Optimization: In drug discovery, the ketone can be derivatized through reactions like reductive amination to install diverse functional groups, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Safety and Handling

Adherence to proper laboratory safety protocols is mandatory when handling this compound.

-

GHS Classification:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.

-

Storage and Disposal: Store in a tightly closed container in a cool, dry place (2-8°C).[1] Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

- 1. This compound | 170384-29-9 [sigmaaldrich.com]

- 2. This compound - Creative Peptides [creative-peptides.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. angenechemical.com [angenechemical.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Synthetic Journey of a Versatile Building Block: An In-depth Technical Guide to tert-Butyl (2-oxopropyl)carbamate

Foreword: The Unsung Importance of a Key Synthetic Intermediate

In the intricate world of drug discovery and organic synthesis, the value of a versatile and reliable building block cannot be overstated. tert-Butyl (2-oxopropyl)carbamate, also known as N-Boc-aminoacetone, is one such molecule. While it may not be a household name, its strategic placement of a protected amine and a reactive ketone functionality makes it an invaluable tool for the medicinal chemist and the synthetic organic chemist alike. This guide delves into the discovery, historical evolution of the synthesis, and key applications of this important compound, providing both a historical narrative and practical, field-proven insights for researchers and drug development professionals.

Discovery and Early Synthesis: A Story of Incremental Innovation

The precise "discovery" of this compound is not marked by a singular, groundbreaking publication. Rather, its emergence is intertwined with the broader development of amine-protecting groups in organic synthesis, particularly the rise of the tert-butoxycarbonyl (Boc) group in the mid-20th century. The Boc group, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions, became a cornerstone of peptide synthesis and complex molecule construction.

Early synthetic efforts towards Boc-protected amino ketones were often extensions of established methods for Boc protection of amines. The parent compound, aminoacetone, is known to be unstable, readily undergoing self-condensation. This inherent instability necessitated the development of synthetic strategies where the amine was protected at an early stage.

One of the earliest documented approaches to a related N-Boc protected aminoketone can be found in the late 1980s, highlighting the utility of these compounds in constructing more complex heterocyclic systems. While not detailing the synthesis of this compound itself, a 1988 paper in Synthetic Communications on the synthesis of isoxazole derivatives provides a methodological context for the era.

The direct synthesis of this compound likely emerged from the need for a stable and versatile three-carbon building block in medicinal chemistry programs. The compound, with CAS number 170384-29-9, is now commercially available from numerous suppliers, a testament to its established utility.

The Evolution of Synthetic Methodologies: A Quest for Efficiency and Scalability

The synthesis of this compound has evolved to encompass several distinct approaches, each with its own set of advantages and mechanistic underpinnings. The choice of a particular synthetic route often depends on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

Method 1: Direct N-Boc Protection of Aminoacetone Precursors

A logical, though challenging, approach involves the direct protection of aminoacetone. Due to the instability of free aminoacetone, this is typically carried out using a stable salt form, such as aminoacetone hydrochloride.

Experimental Protocol:

-

Preparation of Aminoacetone Hydrochloride: While not the direct synthesis of the target molecule, understanding the preparation of the precursor is crucial. Aminoacetone hydrochloride can be synthesized from chloroacetone and hexamethylenetetramine, followed by acidic hydrolysis.

-

Boc Protection: To a solution of aminoacetone hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water), a base such as sodium hydroxide or triethylamine is added to neutralize the hydrochloride salt.

-

Di-tert-butyl dicarbonate (Boc₂O), the most common reagent for introducing the Boc group, is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup involves extraction with an organic solvent, followed by purification, often by column chromatography, to yield pure this compound.

Causality Behind Experimental Choices:

-

Use of a Salt Form: Starting with aminoacetone hydrochloride prevents the self-condensation of the free amine.

-

Biphasic Solvent System: A mixture of an organic solvent like dioxane and water ensures that both the polar aminoacetone salt and the nonpolar Boc₂O are sufficiently soluble for the reaction to proceed efficiently.

-

Base: The base is essential to liberate the free amine from its salt, allowing it to act as a nucleophile and attack the Boc₂O. The choice of base can influence the reaction rate and workup procedure.

Logical Flow of the N-Boc Protection of Aminoacetone:

Caption: Workflow for the synthesis of this compound via direct Boc protection.

Method 2: Oxidation of a Boc-Protected Amino Alcohol

An alternative and often more controlled approach involves the synthesis and subsequent oxidation of a protected amino alcohol precursor, N-Boc-1-amino-2-propanol.

Experimental Protocol:

-

Synthesis of N-Boc-1-amino-2-propanol: 1-Amino-2-propanol is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a suitable solvent like methanol. This reaction selectively protects the primary amine.

-

Oxidation: The resulting N-Boc-1-amino-2-propanol is then oxidized to the corresponding ketone. A variety of mild oxidation reagents can be employed, such as a Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide, and a hindered base like triethylamine) or a Dess-Martin periodinane (DMP) oxidation.

-

Purification: Following the oxidation, the reaction mixture is worked up to remove the oxidant byproducts, and the crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Precursor Synthesis: Starting with the stable amino alcohol allows for straightforward Boc protection without the complication of ketone reactivity.

-

Mild Oxidation: The use of mild oxidizing agents like those in the Swern or Dess-Martin procedures is crucial to avoid over-oxidation or side reactions involving the carbamate group. These methods are known for their high chemoselectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Oxidation of N-Boc-1-amino-2-propanol to the Target Ketone:

Caption: Synthetic pathway via oxidation of a protected amino alcohol intermediate.

Quantitative Data Summary

| Synthetic Method | Key Reagents | Typical Yield | Purity | Reference |

| Direct Boc Protection | Aminoacetone HCl, Boc₂O, Base | Moderate | Good after purification | General Method |

| Oxidation of Amino Alcohol | N-Boc-1-amino-2-propanol, Swern or DMP reagents | High | Excellent | General Method |

Significance in Drug Development and Organic Synthesis

The utility of this compound stems from its bifunctional nature. The Boc-protected amine is stable under a variety of conditions, allowing for selective reactions at the ketone. Subsequently, the Boc group can be removed under acidic conditions to reveal the free amine for further functionalization. This "orthogonal" reactivity makes it a valuable building block in multi-step syntheses.

Key Applications:

-

Synthesis of Heterocyclic Compounds: The ketone functionality can participate in condensation reactions with various nucleophiles to form a wide range of heterocyclic scaffolds, which are prevalent in many drug molecules.

-

Peptidomimetics: The aminoketone core can be incorporated into peptide-like structures to create peptidomimetics with improved stability and pharmacokinetic properties compared to their natural peptide counterparts.

-